

# A Comparative Analysis of LM-4108 and Standard of Care in Gastric Cancer

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## Compound of Interest

Compound Name: LM-4108

Cat. No.: B014790

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A Note on Direct Comparison: This guide provides a detailed overview of the clinical trial results for the investigational agent **LM-4108** and the established standard of care for HER2-positive gastric cancer. It is crucial to note that no head-to-head clinical trials have been conducted to directly compare **LM-4108** with current standard-of-care therapies. Furthermore, the clinical trials for **LM-4108** and standard-of-care treatments have been conducted in distinct patient populations and at different stages of the disease, making a direct comparison of their efficacy and safety data inappropriate. This guide, therefore, presents the data from these separate trials to provide a comprehensive, yet contextualized, overview for researchers, scientists, and drug development professionals.

## LM-4108 (Cafelkibart): An Investigational Anti-CCR8 Monoclonal Antibody

**LM-4108** is a novel, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.<sup>[1][2][3]</sup> By targeting CCR8, which is highly expressed on tumor-infiltrating Tregs, **LM-4108** aims to enhance the body's own immune system to fight cancer, particularly in patients who have developed resistance to other immunotherapies like anti-PD-1.<sup>[1][2]</sup>

## Clinical Trial Results of LM-4108 in Gastric Cancer

The following data is from a pooled analysis of three Phase 1/2 clinical trials (NCT05199753, NCT05255484, NCT05518045) evaluating **LM-4108** in combination with an anti-PD-1 antibody

in patients with gastric cancer. A majority of these patients (97.9%) had received at least one prior anticancer treatment, and 89.6% had received prior anti-PD-1 therapy.[1][2]

Table 1: Efficacy of **LM-4108** in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer[1][2]

Efficacy Endpoint	All Efficacy-Evaluable Patients (n=36)	Patients Progressed on First-Line Treatment (n=11)	Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8)
Objective Response Rate (ORR)	36.1% (95% CI 20.8%–53.8%)	63.6% (95% CI 30.8%–89.1%)	87.5%
Disease Control Rate (DCR)	72.2% (95% CI 54.8%–85.8%)	81.8% (95% CI 48.2%–97.7%)	100%
Median Progression-Free Survival (PFS)	6.53 months (95% CI 2.96–NA)	Not Reported	Not Reported

Table 2: Safety Profile of **LM-4108** in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer (n=48)[1][2]

Adverse Event Category	Percentage of Patients	Most Common Events (≥15%)
Treatment-Related Adverse Events (TRAEs)	81.3%	Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%)
Grade ≥ 3 TRAEs	37.5%	Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)

## Experimental Protocol: LM-4108 Phase 1/2 Studies (Pooled Analysis)

- Study Design: A pooled analysis of three open-label, multi-center, Phase 1/2 studies.[\[1\]](#)[\[2\]](#)
- Patient Population: Patients with gastric cancer who were treated with **LM-4108** in combination with an anti-PD-1 antibody. The majority of patients had received prior anticancer treatments.[\[1\]](#)[\[2\]](#)
- Intervention: Patients received intravenous LM-108 at various dose levels (3 mg/kg Q2W, 6 mg/kg Q3W, or 10 mg/kg Q3W) in combination with an anti-PD-1 antibody (pembrolizumab 200 mg Q3W or 400 mg Q6W, or toripalimab 240 mg Q3W).[\[1\]](#)[\[2\]](#)
- Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: Safety, other efficacy outcomes, and biomarker analysis.[\[1\]](#)[\[2\]](#)

## Standard of Care: HER2-Targeted Therapies in Gastric Cancer

For patients with HER2-positive gastric cancer, the standard of care has revolved around therapies that directly target the HER2 protein.

## First-Line Standard of Care: Trastuzumab in Combination with Chemotherapy

The pivotal ToGA trial established trastuzumab, a monoclonal antibody that binds to the HER2 receptor, in combination with chemotherapy as the standard first-line treatment for patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[\[4\]](#)

Table 3: Efficacy of Trastuzumab plus Chemotherapy in First-Line HER2-Positive Advanced Gastric Cancer (ToGA Trial)[\[4\]](#)

Efficacy Endpoint	Trastuzumab + Chemotherapy (n=294)	Chemotherapy Alone (n=290)
Median Overall Survival (OS)	13.8 months	11.1 months
Median Progression-Free Survival (PFS)	6.7 months	5.5 months
Objective Response Rate (ORR)	47%	35%

## Experimental Protocol: ToGA Trial

- Study Design: An open-label, international, phase 3, randomised controlled trial.[\[4\]](#)
- Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[\[4\]](#)
- Intervention: Patients were randomized to receive either trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or fluorouracil plus cisplatin) or chemotherapy alone.[\[4\]](#)
- Primary Endpoint: Overall Survival.[\[4\]](#)

## Second- and Third-Line Standard of Care: Trastuzumab Deruxtecan

Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This design allows for the targeted delivery of chemotherapy to HER2-expressing cancer cells.[\[5\]](#)[\[6\]](#)

The DESTINY-Gastric01 trial demonstrated the superiority of trastuzumab deruxtecan over standard chemotherapy in patients with HER2-positive advanced gastric or gastroesophageal junction cancer who had progressed on at least two prior therapies, including trastuzumab.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: Efficacy of Trastuzumab Deruxtecan in Third-Line or Later HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric01 Trial)[\[12\]](#)

Efficacy Endpoint	Trastuzumab Deruxtecan (n=126)	Chemotherapy (Irinotecan or Paclitaxel) (n=62)
Objective Response Rate (ORR)	51%	14%
Median Overall Survival (OS)	12.5 months	8.4 months

The DESTINY-Gastric02 trial evaluated trastuzumab deruxtecan in a Western patient population with HER2-positive advanced gastric or gastroesophageal junction cancer that had progressed on a first-line trastuzumab-containing regimen.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 5: Efficacy of Trastuzumab Deruxtecan in Second-Line HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric02 Trial)[\[16\]](#)[\[17\]](#)

Efficacy Endpoint	Trastuzumab Deruxtecan (n=79)
Confirmed Objective Response Rate (ORR)	41.8%
Median Overall Survival (OS)	12.1 months
Median Progression-Free Survival (PFS)	5.6 months

## Experimental Protocol: DESTINY-Gastric01 Trial

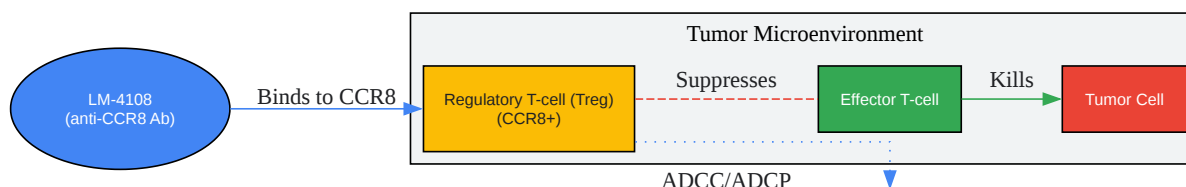
- Study Design: A pivotal phase II, open-label, multi-center, randomized trial.[10][11]
- Patient Population: Patients from Japan and South Korea with HER2-expressing advanced gastric cancer or gastroesophageal junction adenocarcinoma who had progressed on two or more prior treatment regimens, including trastuzumab.[10][11]
- Intervention: Patients were randomized 2:1 to receive either trastuzumab deruxtecan or physician's choice of chemotherapy (paclitaxel or irinotecan monotherapy).[10][11]
- Primary Endpoint: Objective Response Rate.[10][11]

## Experimental Protocol: DESTINY-Gastric02 Trial

- Study Design: A single-arm, phase II study.[13][15]
- Patient Population: Adult patients from the USA and Europe with HER2-positive unresectable or metastatic gastric or gastro-oesophageal junction cancer whose disease progressed on or after a first-line trastuzumab-containing regimen.[13][15]
- Intervention: Patients received trastuzumab deruxtecan intravenously every 3 weeks.[15]
- Primary Endpoint: Confirmed Objective Response Rate by independent central review.[14][15]

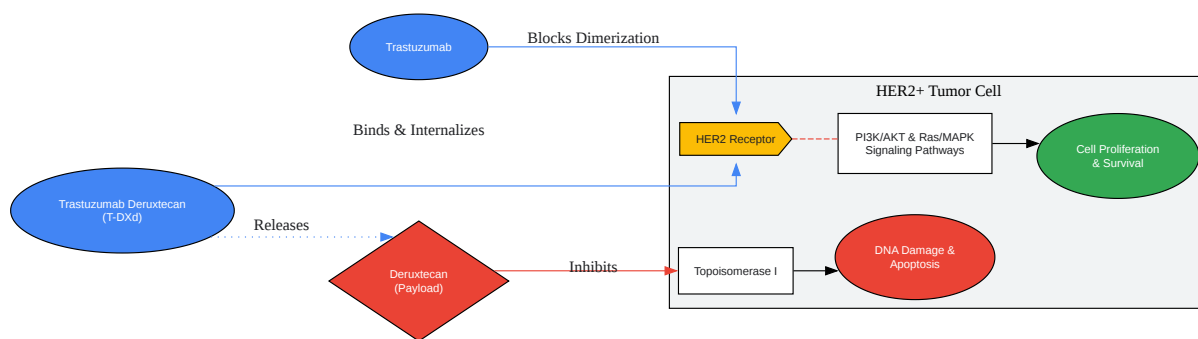
## Signaling Pathways and Experimental Workflows

### Mechanism of Action Diagrams



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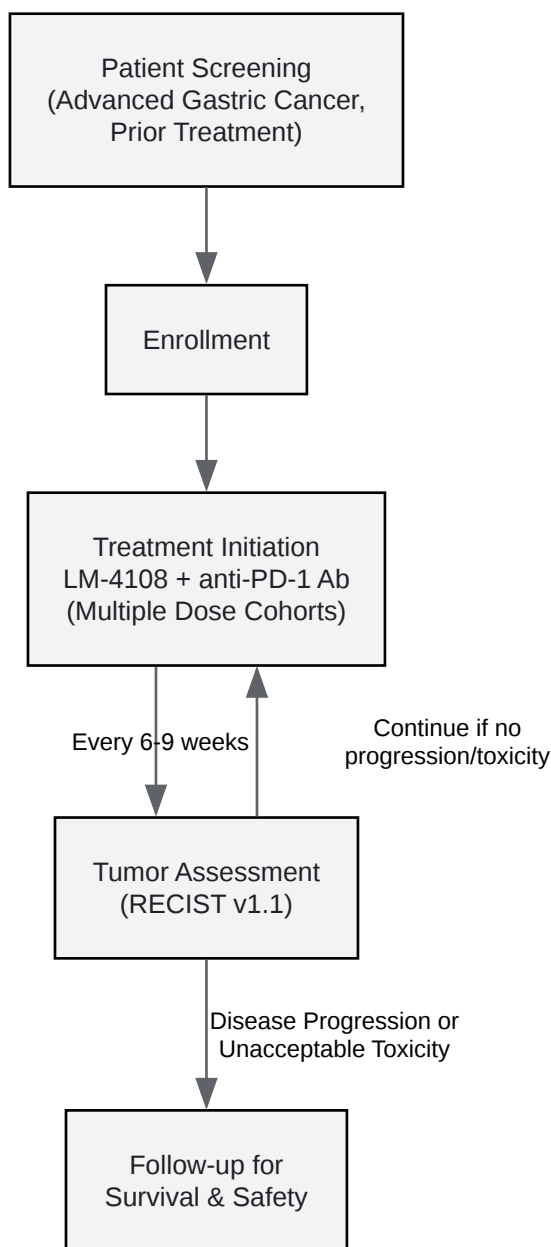
Caption: Mechanism of action of **LM-4108**.



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Caption: Mechanism of action of HER2-targeted therapies.

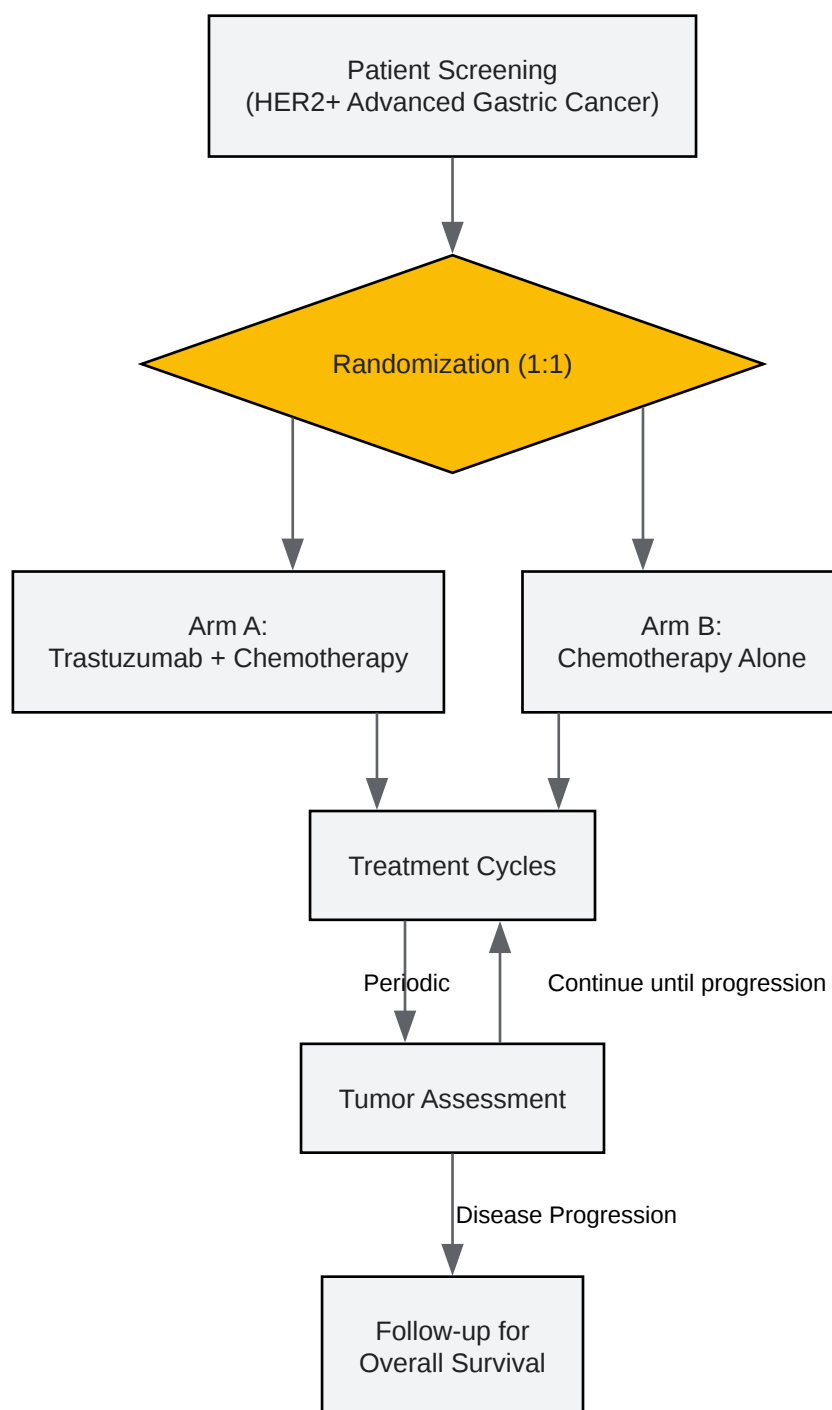
## Experimental Workflow Diagrams



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Caption: Experimental workflow for **LM-4108** Phase 1/2 studies.





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